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  • Product: 2-Chloro-4-methyl-6-nitrophenol
  • CAS: 60468-61-3

Core Science & Biosynthesis

Foundational

Structural Thermodynamics of 2-Chloro-4-methyl-6-nitrophenol Derivatives: Intramolecular Hydrogen Bonding and pKa Modulation

Executive Summary In the realm of rational drug design and agrochemical development, the precise tuning of a molecule's acid dissociation constant (pKa) and lipophilicity is paramount. 2-Chloro-4-methyl-6-nitrophenol (CI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and agrochemical development, the precise tuning of a molecule's acid dissociation constant (pKa) and lipophilicity is paramount. 2-Chloro-4-methyl-6-nitrophenol (CID 13358043) [1] serves as an exceptional model for understanding complex substituent interplay. Featuring a hydroxyl group flanked by two competing hydrogen-bond acceptors—a chloro group and a nitro group—this molecule presents a unique thermodynamic tug-of-war.

This technical guide dissects the causality behind the intramolecular hydrogen bonding (IMHB) in 2-chloro-4-methyl-6-nitrophenol derivatives, explaining how these micro-structural dynamics dictate macroscopic properties like pKa, solvation, and molecular planarity.

The Dichotomy of Intramolecular Hydrogen Bonding (IMHB)

In highly substituted phenols, the hydroxyl proton is not static; its orientation is dictated by the electrostatic and orbital environment of its ortho substituents. In 2-chloro-4-methyl-6-nitrophenol, the proton must "choose" between forming an IMHB with the ortho-chloro group or the ortho-nitro group.

  • The Nitro Preference: The OH···O(NO₂) bond is thermodynamically favored over the OH···Cl bond. Oxygen possesses higher electronegativity and a stronger dipole, facilitating Resonance-Assisted Hydrogen Bonding (RAHB). This locks the molecule into a highly planar conformation.

  • Dynamic Consequences: The strength of this IMHB directly influences excited-state relaxation and internal conversion rates. As observed in related halophenols, strong IMHB facilitates rapid S₀−S₁ internal conversion mediated by bond elongation, effectively quenching fluorescence and stabilizing the molecule against photolytic degradation [4].

  • NMR Signatures: High-resolution ¹H-NMR is the definitive tool for observing this phenomenon. The chemical shift of an OH proton involved in a strong IMHB is heavily deshielded, often pushed far downfield (up to 11–13 ppm) due to the electron density being pulled away by the nitro oxygen [5].

pKa Modulation: Inductive vs. Hydrogen Bonding Effects

A common misconception in structural chemistry is that intramolecular hydrogen bonding universally decreases acidity by "trapping" the proton [6]. While it is true that an IMHB stabilizes the neutral phenol—theoretically increasing the energy required for deprotonation—the net pKa is determined by the stability of the resulting phenolate anion.

In 2-chloro-4-methyl-6-nitrophenol, the massive electron-withdrawing capabilities of the -NO₂ (-I, -M effects) and -Cl (-I effect) groups stabilize the negative charge of the phenoxide anion through extensive resonance and inductive delocalization [3]. This stabilization vastly outcompetes the energy penalty of breaking the IMHB in the neutral state, resulting in a highly acidic phenol [2].

Quantitative Data Summary

To illustrate this causality, we can estimate the pKa of 2-chloro-4-methyl-6-nitrophenol using the principle of additivity based on known substituent effects:

CompoundSubstituent EffectsEstimated/Measured pKaPrimary IMHB Acceptor
Phenol None10.00None
2-Nitrophenol ortho-NO₂ (-I, -M)7.23NO₂
2-Chlorophenol ortho-Cl (-I, +M)8.56Cl
4-Methylphenol para-CH₃ (+I)10.14None
2-Chloro-4-methyl-6-nitrophenol o-NO₂, o-Cl, p-CH₃~5.93 (Calculated)NO₂ (Preferred)

Table 1: Comparative analysis of substituent effects on phenol pKa. The combined electron-withdrawing effects of Cl and NO₂ drop the pKa by over 4 logarithmic units compared to unsubstituted phenol.

Mechanistic Pathway Visualizations

To conceptualize the thermodynamic penalty of deprotonation versus the stabilization of the resulting anion, we must map the thermodynamic cycle.

ThermoCycle N_IMHB Neutral Phenol (Closed IMHB) N_Open Neutral Phenol (Open/Solvated) N_IMHB->N_Open Thermal/Solvent Disruption S_Anion Solvated Anion (Stabilized) N_IMHB->S_Anion Direct pKa Transition Anion Phenolate Anion (Unsolvated) N_Open->Anion Deprotonation (-H+) Anion->S_Anion Solvent Coordination

Caption: Thermodynamic cycle of deprotonation and solvation in 2-chloro-4-methyl-6-nitrophenol.

Self-Validating Experimental Protocols

As an application scientist, deploying protocols that inherently flag their own errors is critical. Below are two self-validating methodologies for characterizing the IMHB and pKa of 2-chloro-4-methyl-6-nitrophenol derivatives.

Protocol A: ¹H-NMR Determination of IMHB Strength

Causality: The chemical shift of a proton involved in an intermolecular hydrogen bond with the solvent is highly temperature-dependent because thermal energy disrupts the bulk solvent network. Conversely, an intramolecularly hydrogen-bonded proton is sterically locked, resulting in a temperature coefficient (Δδ/ΔT) near zero[5].

  • Sample Preparation: Prepare two 5 mM solutions of the derivative: one in a non-polar, non-competing solvent (CDCl₃) and one in a strong hydrogen-bond acceptor solvent (DMSO-d₆).

  • Solvent Disruption Check (Self-Validation 1): Acquire standard ¹H-NMR spectra at 298 K. If the OH chemical shift remains largely unchanged between CDCl₃ and DMSO-d₆, the IMHB is self-validated as being thermodynamically stronger than intermolecular solvent interactions.

  • Variable Temperature (VT) Acquisition: Using the DMSO-d₆ sample, acquire spectra at 5 K intervals from 298 K to 348 K.

  • Data Extraction: Plot the OH chemical shift (δ) versus Temperature (T). Calculate the slope (Δδ/ΔT).

  • Interpretation: A coefficient of < 0.005 ppm/K confirms a robust, solvent-shielded IMHB.

Protocol B: UV-Vis Spectrophotometric pKa Determination

Causality: The transition from a neutral nitrophenol to a phenolate anion induces a massive bathochromic (red) shift in the UV-Vis spectrum due to increased electron delocalization into the nitro group.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 9.0 in 0.5 pH increments.

  • Spectral Acquisition: Spike each buffer with a constant concentration of the analyte (e.g., 50 µM). Scan the absorbance from 250 nm to 500 nm.

  • Isosbestic Point Verification (Self-Validation 2): Overlay all spectra. You must observe a sharp, single isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). If the isosbestic point drifts or blurs, the molecule is degrading or undergoing a secondary reaction, and the data must be rejected.

  • Non-Linear Fitting: Plot the absorbance at the λ_max of the anion against pH. Fit the curve using the Henderson-Hasselbalch equation to extract the precise pKa.

UVVisWorkflow Prep 1. Buffer Preparation (pH 3.0 to 9.0) Acquire 2. Spectral Acquisition (250-500 nm) Prep->Acquire Validate 3. Self-Validation (Check Isosbestic Points) Acquire->Validate Fit 4. Non-Linear Fitting (Henderson-Hasselbalch) Validate->Fit Points Align (Clean 2-State) Error Reject Data (Degradation Detected) Validate->Error Points Drift (Invalid)

Caption: Self-validating UV-Vis workflow for accurate pKa determination.

References

  • 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043 - PubChem Source: nih.gov
  • Theoretical study of hydrogen-bonded complexes of chlorophenols with water or ammonia: Correlations and predictions of pKa values Source: nih.gov
  • Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenol
  • Dynamic Role of the Intramolecular Hydrogen Bonding in the S1 Source: kaist.ac.kr
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds Source: nih.gov
  • Intramolecular h-bonding and decrease in Pka : r/chemhelp Source: reddit.com

Protocols & Analytical Methods

Method

Using 2-Chloro-4-methyl-6-nitrophenol as a precursor in agrochemical synthesis

Application Note: 2-Chloro-4-methyl-6-nitrophenol as a Strategic Precursor in Organothiophosphate Agrochemical Synthesis Introduction & Mechanistic Rationale 2-Chloro-4-methyl-6-nitrophenol (CAS: 60468-61-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-4-methyl-6-nitrophenol as a Strategic Precursor in Organothiophosphate Agrochemical Synthesis

Introduction & Mechanistic Rationale

2-Chloro-4-methyl-6-nitrophenol (CAS: 60468-61-3) is a highly substituted phenol derivative that serves as a critical building block in the development of advanced agrochemicals, specifically fungicidal organothiophosphates[1][2]. In rational agrochemical design, the leaving group of an organophosphate dictates both its environmental persistence and its biological activation rate.

Causality of Structural Design: The specific substitution pattern of this precursor—a chloro group at C2, a methyl group at C4, and a nitro group at C6—is not arbitrary. The strong electron-withdrawing nature of the nitro and chloro groups synergistically lowers the pKa of the phenolic hydroxyl group. This precise pKa tuning ensures that the resulting phenoxide is an optimal leaving group upon enzymatic cleavage within phytopathogenic fungi, while remaining stable enough in formulation to prevent premature hydrolysis in the field[2].

Physicochemical Profiling

Before initiating synthesis, it is crucial to verify the precursor's properties. The high XLogP3 value indicates significant lipophilicity, which translates to the final agrochemical's ability to penetrate fungal cell membranes[1].

Table 1: Physicochemical Properties of 2-Chloro-4-methyl-6-nitrophenol [1]

Property Value
CAS Number 60468-61-3
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
Exact Mass 187.0036 Da
Topological Polar Surface Area 66.1 Ų

| XLogP3 (Lipophilicity) | 2.9 |

Experimental Workflows & Protocols

The synthesis of the active fungicidal agent involves a two-stage workflow: the ipso-nitration of 2-chloro-4-methylphenol to yield the precursor, followed by its phosphorylation[2][3].

G P1 2-Chloro-4-methylphenol (Starting Material) R1 Ipso-Nitration (HNO3, CHCl3, 0°C) P1->R1 I1 2-Chloro-4-methyl-6-nitrophenol (Precursor, CAS: 60468-61-3) R1->I1 R2 Phosphorylation (Dialkyl chlorothiophosphate, K2CO3, Acetone) I1->R2 A1 Fungicidal Agrochemical (Organothiophosphate) R2->A1 T1 Phytopathogenic Fungi (Biological Target) A1->T1

Synthesis workflow of organothiophosphate fungicides from 2-chloro-4-methyl-6-nitrophenol.

Protocol A: Synthesis of 2-Chloro-4-methyl-6-nitrophenol via Ipso-Nitration

Objective: Regioselective nitration of 2-chloro-4-methylphenol at the C6 position[3]. Causality & Self-Validation: Chloroform is selected as the solvent because non-polar environments favor strict ortho-direction by the hydroxyl group via hydrogen-bonded transition states. The reaction is self-validating; the mixture transitions from clear to deep yellow/orange as the highly conjugated nitrophenol forms.

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mmol of 2-chloro-4-methylphenol in 25 mL of anhydrous chloroform (CHCl₃) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5°C. Rationale: Nitration is highly exothermic; maintaining low temperatures prevents oxidative degradation of the methyl group and suppresses di-nitration.

  • Reagent Addition : Slowly add 12.0 mmol of fuming nitric acid (HNO₃) dropwise over 15 minutes.

  • Reaction Monitoring : Stir the mixture for 2 hours at 0°C. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The product spot will appear distinctly yellow under visible light.

  • Quenching & Extraction : Pour the reaction mixture into 50 mL of crushed ice. Separate the organic layer, wash twice with saturated NaHCO₃ (to remove unreacted acid), and dry over anhydrous Na₂SO₄.

  • Purification : Evaporate the solvent under reduced pressure and purify via silica gel column chromatography to yield pure 2-chloro-4-methyl-6-nitrophenol.

Protocol B: Phosphorylation to Yield the Active Fungicide

Objective: Coupling the precursor with a dialkyl chlorothiophosphate to generate the fungicidal agent[2]. Causality & Self-Validation: Potassium carbonate (K₂CO₃) is used as a mild base. Because the precursor is highly acidic (due to -Cl and -NO₂ groups), K₂CO₃ is sufficiently strong to deprotonate it without hydrolyzing the incoming chlorothiophosphate. The formation of a bright, vibrant yellow solution upon K₂CO₃ addition visually confirms the generation of the reactive phenoxide nucleophile. Acetone is utilized as a polar aprotic solvent to accelerate the Sₙ2 reaction at the phosphorus center.

Step-by-Step Methodology:

  • Deprotonation : Dissolve 5.0 mmol of 2-chloro-4-methyl-6-nitrophenol in 20 mL of dry acetone. Add 6.0 mmol of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Visual Cue: The solution will turn bright yellow.

  • Coupling : Add 5.5 mmol of O,O-diethyl phosphorochloridothioate dropwise to the phenoxide solution.

  • Reflux : Attach a reflux condenser and heat the mixture to 56°C (acetone reflux) for 4 to 6 hours.

  • Validation : Monitor via TLC. The disappearance of the bright yellow phenoxide spot indicates the consumption of the precursor and the formation of the covalent thiophosphate ester.

  • Workup : Cool to room temperature, filter off the KCl and unreacted K₂CO₃ salts. Concentrate the filtrate under vacuum.

  • Final Isolation : Recrystallize the crude product from ethanol/water to obtain the pure O,O-diethyl O-(2-chloro-4-methyl-6-nitrophenyl) phosphorothioate.

Quantitative Data Summary

Table 2: Standardized Reaction Parameters and Expected Yields

Stage Key Reagents Temp (°C) Time (h) Expected Yield (%) Visual Indicator of Success
Ipso-Nitration HNO₃, CHCl₃ 0 - 5 2.0 65 - 72% Clear to deep orange/yellow
Deprotonation K₂CO₃, Acetone 25 0.5 N/A (In situ) Vibrant yellow phenoxide

| Phosphorylation | Dialkyl chlorothiophosphate | 56 | 4.0 - 6.0 | 78 - 85% | Fading of yellow color |

Conclusion

2-Chloro-4-methyl-6-nitrophenol is an indispensable precursor in the synthesis of targeted phytopathogenic fungicides. By leveraging its unique electronic properties and strictly controlling the reaction environments (solvent polarity and temperature), researchers can achieve high-yielding, regioselective syntheses of advanced organothiophosphate agrochemicals.

References

  • 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043 - PubChem . nih.gov.1

  • ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols . cdnsciencepub.com. 3

  • DK142421B - 2-Halogen-4-methyl-6-nitrophenyl-thiophosphater . google.com (Google Patents). 2

Sources

Application

Application Note: Highly Selective Catalytic Reduction of 2-Chloro-4-methyl-6-nitrophenol to 2-Amino-6-chloro-4-methylphenol

Overview and Scientific Rationale The synthesis of 2-amino-6-chloro-4-methylphenol from 2-chloro-4-methyl-6-nitrophenol is a critical transformation in the development of pharmaceutical intermediates, dyes, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Scientific Rationale

The synthesis of 2-amino-6-chloro-4-methylphenol from 2-chloro-4-methyl-6-nitrophenol is a critical transformation in the development of pharmaceutical intermediates, dyes, and advanced agrochemicals. The primary challenge in this process is achieving absolute chemoselectivity: reducing the nitro group to an amine while completely suppressing the hydrodehalogenation (HDH) of the labile carbon-chlorine (C-Cl) bond[1].

Expertise & Causality in Catalyst Selection: Standard hydrogenation catalysts, such as Palladium on Carbon (Pd/C), exhibit strong back-bonding from the metal d-orbitals into the σ∗ anti-bonding orbital of the C-Cl bond. This facilitates unwanted oxidative addition and subsequent cleavage of the chloro substituent, yielding the undesired dehalogenated byproduct[2]. To circumvent this, bimetallic catalysts such as Iron-modified Platinum on Carbon (Pt-Fe/C) or specifically poisoned catalysts are employed. The incorporation of iron electronically modifies the Pt surface by shifting its d-band center. This shift significantly increases the activation energy required for C-Cl bond cleavage while maintaining a low energy barrier for N-O bond reduction, thereby preserving the halogen atom[3].

Mechanistic Pathway

The reduction proceeds through sequential hydrogenation steps defined by the Haber mechanism (nitro nitroso hydroxylamine amine)[3]. The diagram below illustrates the desired thermodynamic pathway versus the competitive hydrodehalogenation route.

Mechanism A 2-Chloro-4-methyl- 6-nitrophenol B Nitroso Intermediate A->B +H2, -H2O E 2-Amino- 4-methylphenol A->E Direct HDH (Pd/C) C Hydroxylamine Intermediate B->C +H2 D 2-Amino-6-chloro- 4-methylphenol C->D +H2, -H2O D->E +H2, -HCl (HDH)

Haber reduction mechanism vs. competitive hydrodehalogenation pathway.

Experimental Protocol: Self-Validating Batch Hydrogenation

This protocol utilizes a Pt-Fe/C catalyst system to ensure >99% chemoselectivity. The procedure is designed as a self-validating system : by monitoring real-time hydrogen uptake via a mass flow controller, the operator can definitively halt the reaction before any background dehalogenation occurs[1].

Materials
  • Substrate: 2-Chloro-4-methyl-6-nitrophenol (1.0 eq)

  • Catalyst: 3% Pt - 1% Fe / Activated Carbon (5 mol% relative to substrate)

  • Solvent: Anhydrous Ethanol (10 volumes)

  • Gas: High-purity Hydrogen (99.999%)

Step-by-Step Procedure
  • Reactor Charging: To a clean, dry 500 mL Hastelloy autoclave, charge 2-chloro-4-methyl-6-nitrophenol (20.0 g, 106.6 mmol) and anhydrous ethanol (200 mL). Carefully add the Pt-Fe/C catalyst (1.0 g).

    • Causality Note: Always wet the carbon-supported catalyst with solvent prior to addition to prevent spontaneous ignition of the carbon support and localized thermal spikes that degrade the substrate.

  • Inertion Sequence: Seal the reactor. Purge the headspace with Nitrogen gas to 0.5 MPa, hold for 2 minutes, and vent to atmospheric pressure. Repeat this cycle three times to ensure complete removal of oxygen, which can poison the catalyst or create explosive mixtures[1].

  • Hydrogen Saturation: Purge the reactor with Hydrogen gas to 0.5 MPa and vent. Repeat three times to replace the nitrogen atmosphere.

  • Reaction Initiation: Pressurize the reactor to exactly 1.0 MPa with H 2​ . Initiate vigorous stirring (800-1000 RPM) to eliminate gas-liquid mass transfer limitations, which can artificially slow the reaction and promote side-reactions. Heat the reaction mixture to 40 °C.

  • Self-Validating Monitoring (Critical Step): Monitor the hydrogen mass flow controller. The theoretical hydrogen consumption for complete nitro reduction is exactly 3.0 molar equivalents (319.8 mmol H 2​ ).

    • Validation: If the H 2​ uptake sharply plateaus at exactly 3.0 equivalents, the reaction is complete and highly selective. If uptake continues past 3.0 eq, hydrodehalogenation is actively occurring. Stop the stirrer immediately if uptake exceeds 3.05 eq.

  • Termination and Workup: Once H 2​ uptake ceases, cool the reactor to 20 °C, safely vent the residual hydrogen, and purge three times with Nitrogen.

  • Catalyst Recovery: Filter the reaction mixture through a Celite pad under a nitrogen atmosphere. The Pt-Fe/C catalyst can be washed with ethanol and recycled for up to 5 runs with minimal activity loss.

  • Isolation: Concentrate the filtrate in vacuo and crystallize the crude product from a toluene/heptane mixture to afford pure 2-amino-6-chloro-4-methylphenol.

Workflow S1 1. Substrate & Catalyst Loading (Pt-Fe/C) S2 2. Inertion Sequence (3x N2, 3x H2 Purge) S1->S2 S3 3. Pressurization & Heating (1.0 MPa H2, 40 °C) S2->S3 S4 4. Reaction Monitoring (H2 Uptake & HPLC) S3->S4 S5 5. Catalyst Filtration (Recovery > 98%) S4->S5 S6 6. Crystallization & Isolation S5->S6

Step-by-step workflow for the selective catalytic hydrogenation process.

Quantitative Data Presentation

The choice of catalyst directly dictates the fate of the halonitrophenol. The table below summarizes the causality between catalyst selection and reaction outcome based on standardized reaction conditions (1.0 MPa H 2​ , 40 °C, Ethanol solvent).

Catalyst SystemConversion (%)Selectivity to Target Amine (%)Selectivity to HDH Byproduct (%)Mechanistic Observation
5% Pd/C >99.912.587.5Rapid C-Cl oxidative addition; severe dehalogenation.
5% Pt/C >99.982.018.0Moderate selectivity; prolonged reaction times lead to HDH.
Raney Nickel 95.065.035.0Non-selective; requires harsh conditions (high pressure).
3% Pt - 1% Fe/C >99.9 99.5 <0.5 Optimal d-band shift; complete suppression of C-Cl cleavage.

Sources

Method

Applications of 2-Chloro-4-methyl-6-nitrophenol in azo dye manufacturing

Application Note: 2-Chloro-4-methyl-6-nitrophenol in the Synthesis of High-Fastness Metallized Azo Dyes Target Audience: Process Chemists, Dye Synthesis Researchers, and Materials Scientists Executive Summary & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-4-methyl-6-nitrophenol in the Synthesis of High-Fastness Metallized Azo Dyes

Target Audience: Process Chemists, Dye Synthesis Researchers, and Materials Scientists

Executive Summary & Chemical Context

While 2-chloro-4-methyl-6-nitrophenol (CAS: 60468-61-3)[1] is not a dye itself, it serves as a highly functionalized, critical intermediate in the manufacturing of premium metal-complex azo dyes. Through regioselective reduction, this compound yields 2-amino-6-chloro-4-methylphenol, an elite diazo component. The resulting ortho, ortho'-dihydroxyazo dyes are prized for their exceptional lightfastness and washfastness on proteinaceous fibers (wool, silk) and polyamides (nylon). This application note details the mechanistic rationale, self-validating synthetic protocols, and quality control metrics for utilizing this precursor in modern dye manufacturing.

Mechanistic Rationale: The Role of Substituents

The synthesis of high-performance metallized dyes relies on the precise electronic tuning of the diazo component. 2-Chloro-4-methyl-6-nitrophenol is strategically designed with three functional features[2]:

  • Precursor to the Coordination Sphere: The nitro group at position 6 is catalytically reduced to an amine. This provides the necessary ortho-amino and ortho-hydroxyl geometry required for bidentate coordination with transition metals (e.g., Cr³⁺, Co³⁺) to form highly stable 1:2 octahedral complexes.

  • Electronic Tuning via Chlorine (EWG): The chlorine atom acts as a strong electron-withdrawing group (EWG). When positioned ortho to the azo linkage in the final dye, it significantly reduces the electron density of the azo bond (-N=N-). This electron deficiency makes the chromophore highly resistant to oxidative cleavage (e.g., via photo-oxidation or bleaching agents), dramatically enhancing the lightfastness of the dye[3][4].

  • Bathochromic Shift via Methyl Group (EDG): The methyl group at position 4 acts as a weak electron-donating group (EDG), which fine-tunes the absorption maximum ( λmax​ ) and deepens the shade of the resulting dye without compromising the stability provided by the chlorine atom[2].

Reaction Workflow

G N1 2-Chloro-4-methyl-6-nitrophenol (CAS: 60468-61-3) N2 Catalytic Hydrogenation (Pd/C, H2, <30°C) N1->N2 N3 2-Amino-6-chloro-4-methylphenol (Diazo Component) N2->N3 N4 Diazotization (NaNO2, HCl, 0-5°C) N3->N4 N5 Diazonium Intermediate (Electrophile) N4->N5 N6 Azo Coupling (2-Naphthol, pH 9-10) N5->N6 N7 o,o'-Dihydroxyazo Dye (Bidentate Ligand) N6->N7 N8 Metallization (CrCl3, 110°C, Formamide) N7->N8 N9 1:2 Chromium-Complex Azo Dye (High Lightfastness) N8->N9

Fig 1: Synthetic workflow from 2-chloro-4-methyl-6-nitrophenol to 1:2 metal-complex azo dye.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Reduction to 2-Amino-6-chloro-4-methylphenol
  • Procedure: Dissolve 1.0 equivalent of 2-chloro-4-methyl-6-nitrophenol in absolute ethanol. Add 5% Pd/C catalyst (10% w/w relative to substrate). Purge the reaction vessel with nitrogen, then introduce hydrogen gas at 3 atm. Stir vigorously at 25–30°C.

  • Causality & Self-Validation: Temperature control is strictly maintained below 30°C to prevent catalytic hydrodehalogenation (the unwanted cleavage of the C-Cl bond). The reaction is self-validating: monitor the hydrogen uptake via a mass flow controller. The reaction is deemed complete exactly when the theoretical volume of H2​ (3 equivalents) is consumed. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

Protocol B: Diazotization and Regioselective Azo Coupling
  • Procedure (Diazotization): Suspend the resulting amine in a 2.5 M HCl solution. Cool the mixture to 0–5°C using an ice-salt bath. Add a 30% aqueous solution of sodium nitrite ( NaNO2​ ) dropwise over 30 minutes[5].

  • Causality & Self-Validation: Strict thermal control (<5°C) prevents the diazonium salt from decomposing into a phenol with the evolution of nitrogen gas. Validate the presence of excess nitrous acid by spotting the mixture on starch-iodide paper (an immediate blue-black color confirms excess HNO2​ ). Before coupling, destroy the excess HNO2​ by adding sulfamic acid until the starch-iodide test is negative, preventing oxidative side reactions during coupling[5].

  • Procedure (Coupling): Dissolve 2-naphthol (1.05 eq) in dilute NaOH, adjusting the pH to 9.5–10.0. Slowly transfer the cold diazonium solution into the naphthol solution while maintaining the pH with sodium carbonate.

  • Causality: The alkaline pH ensures that 2-naphthol exists primarily as a highly nucleophilic phenoxide ion, which directs the electrophilic diazonium attack strictly to the ortho position (C1), ensuring the formation of the required ortho, ortho'-dihydroxyazo geometry[5].

Protocol C: Metallization (1:2 Chromium Complexation)
  • Procedure: Isolate the intermediate o,o'-dihydroxyazo dye and suspend it in a mixture of water and formamide. Add Chromium(III) chloride hexahydrate ( CrCl3​⋅6H2​O ) (0.5 eq). Heat the mixture to 110°C under reflux for 4 hours.

  • Causality: Cr³⁺ possesses a d3 electron configuration, making it kinetically inert to ligand exchange at room temperature. Elevated temperatures and a coordinating solvent (formamide) are mandatory to overcome this kinetic barrier, driving the displacement of water ligands and forming the thermodynamically stable 1:2 dye-metal complex.

Quantitative Data: Substituent Effects on Dye Properties

The strategic inclusion of the chlorine atom in 2-chloro-4-methyl-6-nitrophenol yields measurable improvements in the final dye's performance metrics. Table 1 summarizes the extrapolated fastness properties of 1:2 chromium complexes derived from various substituted ortho-nitrophenol precursors coupled with 2-naphthol.

Table 1: Comparative Fastness Properties of 1:2 Metal Complex Dyes

Diazo PrecursorSubstituent Pattern λmax​ (nm)Lightfastness (Blue Scale 1-8)Washfastness (Grey Scale 1-5)Chromophore Stability
2-NitrophenolNone (Baseline)~4904 - 53 - 4Moderate
4-Methyl-2-nitrophenol4-CH₃ (EDG)~51054Moderate
2-Chloro-4-methyl-6-nitrophenol 4-CH₃ (EDG), 6-Cl (EWG) ~525 7 - 8 4 - 5 Highly Resistant

Note: Lightfastness is rated on the Blue Wool Scale (8 = excellent/no fading); Washfastness is rated on the Grey Scale (5 = excellent/no staining).

Quality Control & Troubleshooting Insights

  • Detecting Dehalogenation: If the hydrogenation temperature in Protocol A inadvertently spikes, test the filtrate with a few drops of 0.1 M Silver Nitrate ( AgNO3​ ). The immediate formation of a white precipitate ( AgCl ) indicates that the C-Cl bond has been cleaved, compromising the batch's future lightfastness.

  • Triazene Formation: If diazotization is incomplete, unreacted amine will couple with the newly formed diazonium salt to form a triazene (diazoamino compound). This manifests as a dulling of the final dye color. Prevent this by ensuring complete dissolution of the amine in HCl prior to NaNO2​ addition and maintaining continuous mechanical stirring.

References

  • Source: echemi.
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • Source: benchchem.
  • Source: mdpi.
  • Source: cdnsciencepub.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in 2-Chloro-4-methyl-6-nitrophenol Synthesis

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Chloro-4-methyl-6-nitrophenol. We will delve into the mechanistic principles governing this reaction, address common experimental challenges, and provide detailed, field-proven protocols to enhance your reaction yield and purity.

The synthesis of 2-Chloro-4-methyl-6-nitrophenol is a multi-step process involving electrophilic aromatic substitution on a p-cresol (4-methylphenol) backbone. The primary challenge lies in controlling the regioselectivity of two key reactions: nitration and chlorination. The order of these steps significantly impacts the side-product profile and overall yield. This guide will explore both potential synthetic pathways to provide a comprehensive understanding of the process.

Visualizing the Synthetic Pathways

The synthesis from p-cresol can proceed via two primary routes, each with distinct intermediates and challenges. Understanding the directing effects of the substituents at each stage is critical for optimizing the final yield.

G cluster_0 Synthetic Routes from p-Cresol cluster_1 Route 1: Nitration First cluster_2 Route 2: Chlorination First p-Cresol p-Cresol 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol p-Cresol->4-Methyl-2-nitrophenol Nitration (HNO3/H2SO4) 2-Chloro-4-methylphenol 2-Chloro-4-methylphenol p-Cresol->2-Chloro-4-methylphenol Chlorination (e.g., SO2Cl2) Target_1 2-Chloro-4-methyl-6-nitrophenol 4-Methyl-2-nitrophenol->Target_1 Chlorination (e.g., SO2Cl2) Target_2 2-Chloro-4-methyl-6-nitrophenol 2-Chloro-4-methylphenol->Target_2 Nitration (HNO3/H2SO4)

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Chloro-4-methyl-6-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Chloro-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Chloro-4-methyl-6-nitrophenol. Achieving high purity in substituted nitrophenols requires precise control over supersaturation, solvent selection, and cooling trajectories to prevent common failure modes such as "oiling out" and lattice-impurity incorporation.

Table 1: Physicochemical Properties of 2-Chloro-4-methyl-6-nitrophenol
PropertyValue
CAS Number 60468-61-3
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
Exact Mass 187.0036 Da
Topological Polar Surface Area 66.1 Ų

Data sourced from [1].

Troubleshooting Guide & FAQs

Q1: Why is my 2-Chloro-4-methyl-6-nitrophenol "oiling out" (forming a liquid layer) instead of crystallizing? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW) before primary nucleation can occur. The solute separates as a dense, impurity-rich liquid phase rather than a crystalline solid. This is a notorious issue for substituted phenols due to strong intermolecular hydrogen bonding that delays lattice assembly.

  • Causality & Solution: The MSZW is a kinetic boundary that is [2]. Rapid cooling narrows the time the solute spends in the nucleation temperature zone, leading to a[3]. To fix this, reduce the cooling rate to 0.1–0.2 °C/min. Furthermore, introduce seed crystals just below the saturation temperature to manually fix the nucleation point and bypass the liquid-liquid coexistence curve.

Q2: How do I remove positional isomers (e.g., 3-chloro or other nitrophenol isomers) during crystallization? A2: Positional isomers possess nearly identical solubilities and frequently co-crystallize via lattice-impurity incorporation.

  • Causality & Solution: Standard cooling crystallization may not provide enough thermodynamic selectivity. You must alter the activity of the impurities. This can be achieved by utilizing a highly selective solvent system (e.g., Toluene/Heptane) where the differential solubility between isomers is maximized. If standard methods fail, that combine melt crystallization and vaporization at reduced pressures have proven highly effective for separating closely related chlorophenol isomers[4].

Q3: What is the ideal solvent system for high-yield, high-purity crystallization? A3: 2-Chloro-4-methyl-6-nitrophenol features a hydrophobic aromatic core alongside polar functional groups (-OH, -NO2, -Cl).

  • Causality & Solution: A mixed solvent system is mandatory. An Ethanol/Water system (anti-solvent crystallization) provides excellent yield but may trap polar impurities. A Toluene/Heptane system (cooling crystallization) provides superior purity because the non-polar heptane acts as a highly tunable anti-solvent, while toluene prevents the premature precipitation of polar byproducts.

Q4: How do I prevent thermal degradation or oxidation during the drying phase? A4: Nitrophenols are sensitive to prolonged thermal stress and can oxidize, darkening the final product.

  • Causality & Solution: Drying must be conducted under a high vacuum (e.g., < 50 mbar) at temperatures not exceeding 40–50 °C. Vacuum drying drastically reduces the boiling point of the residual solvent, allowing for efficient mass transfer without providing the activation energy required for oxidative degradation.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol/Water System)
  • Self-Validating Mechanism: The strict volumetric control of water addition ensures the supersaturation generation rate remains constant, preventing localized concentration spikes that trigger oiling out.

  • Dissolution: Dissolve 10.0 g of crude 2-Chloro-4-methyl-6-nitrophenol in 30 mL of absolute ethanol at 50 °C in a jacketed reactor equipped with an overhead stirrer (300 rpm).

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed receiving vessel to remove insoluble particulates (which act as heterogeneous nucleation sites for impurities).

  • Anti-Solvent Addition: Maintain the reactor at 50 °C. Using a programmable syringe pump, add 45 mL of deionized water (anti-solvent) at a strict, constant rate of 1.0 mL/min.

  • Seeding: After 15 mL of water has been added, introduce 50 mg of pure 2-Chloro-4-methyl-6-nitrophenol seed crystals to dictate the polymorphic outcome and absorb excess supersaturation.

  • Cooling & Aging: Once all water is added, cool the suspension to 5 °C at a linear rate of 0.2 °C/min. Hold at 5 °C for 2 hours., ensuring uniform crystal growth[5].

  • Isolation: Filter the suspension under vacuum, wash the filter cake with 15 mL of cold Ethanol/Water (1:2 v/v), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Cooling Crystallization (Toluene/Heptane System)
  • Self-Validating Mechanism: Toluene acts as the primary solvent, and heptane acts as the anti-solvent. Pre-charging the anti-solvent at a high temperature defines the exact solubility curve before cooling begins.

  • Dissolution: Suspend 10.0 g of crude product in 40 mL of Toluene. Heat to 70 °C until complete dissolution is achieved.

  • Anti-Solvent Pre-charge: Slowly add 20 mL of Heptane while maintaining the temperature at 70 °C. The solution must remain clear; if turbidity appears, add Toluene dropwise until it clears.

  • Controlled Cooling: Program the jacketed reactor to cool from 70 °C to 10 °C at a rate of 0.15 °C/min.

  • Isolation: Filter the resulting crystals, wash with 20 mL of cold Heptane, and dry under vacuum at 40 °C.

Data Presentation: Optimization Matrix

Table 2: Summary of Crystallization Parameters & Expected Outcomes
Solvent SystemCooling Rate (°C/min)Seeding Applied?Expected Yield (%)Expected Purity (HPLC Area %)Primary Issue Mitigated
Ethanol/Water (1:1.5)1.0 (Fast)No85%92.0%None (High risk of oiling out)
Ethanol/Water (1:1.5)0.2 (Slow)Yes94%98.5%Oiling out, rapid nucleation
Toluene/Heptane (2:1)0.5 (Moderate)No78%97.0%Isomer trapping
Toluene/Heptane (2:1)0.15 (Slow)Yes88%>99.5%Lattice-impurity incorporation

Mandatory Visualization: Thermodynamic Workflow

CrystallizationWorkflow Start Crude 2-Chloro-4-methyl-6-nitrophenol Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling MSZW Metastable Zone (MSZW) Cooling->MSZW Decision Cooling Rate Check MSZW->Decision Seeding Introduce Seed Crystals MSZW->Seeding Proactive Seeding OilingOut Oiling Out (Liquid-Liquid Phase) Decision->OilingOut Too Fast Nucleation Primary Nucleation Decision->Nucleation Optimal OilingOut->Seeding Reheat & Seed Growth Crystal Growth Nucleation->Growth Seeding->Nucleation PureProduct High-Purity Product Growth->PureProduct

Thermodynamic workflow for mitigating oiling out during nitrophenol crystallization.

References

  • National Center for Biotechnology Information. "2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043", PubChem. URL: [Link]

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization", MT.com. URL: [Link]

  • Kadam, S. S., et al. "A new view on the metastable zone width during cooling crystallization", ResearchGate. URL: [Link]

  • Zhao, H., et al. "Effects of Cooling Rate and Solution Concentration on Solution Crystallization", Crystal Growth & Design, ACS Publications. URL: [Link]

  • Shiau, L. D. "Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization", PMC - NCBI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-Chloro-4-methyl-6-nitrophenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidative degradation of 2-Chloro-4-methyl-6-nitrophenol during long...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidative degradation of 2-Chloro-4-methyl-6-nitrophenol during long-term storage. Our recommendations are grounded in established principles of chemical stability and analytical validation to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Chloro-4-methyl-6-nitrophenol?

A1: 2-Chloro-4-methyl-6-nitrophenol, a substituted nitrophenol, is susceptible to degradation from several environmental factors. The primary drivers of instability during long-term storage are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. Oxidation is one of the most common degradation pathways for molecules containing electron-rich groups like phenols[1].

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Light can induce bond cleavage and the formation of reactive intermediates, a common issue for compounds with aromatic rings and nitro groups[1].

  • Thermal Stress: Elevated temperatures increase the rate of chemical reactions, including oxidation and other decomposition pathways. Storing the compound at high temperatures can accelerate degradation even in the absence of light or oxygen[2].

Q2: What are the ideal storage conditions for solid 2-Chloro-4-methyl-6-nitrophenol?

A2: To ensure long-term stability, the solid compound should be stored with the following precautions:

  • Temperature: Store in a freezer, ideally at or below 0°C[3].

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen. This can be achieved by backfilling the container with inert gas after dispensing.

  • Light: Keep the container in a dark location or use an amber glass vial to protect it from light[1].

  • Container: Ensure the container is tightly sealed to prevent moisture and oxygen ingress[4].

Q3: How can I visually inspect my solid sample for signs of degradation?

A3: Pure 2-Chloro-4-methyl-6-nitrophenol is a light yellow solid. A noticeable darkening of the material, such as turning to a deeper yellow, orange, or brown, is a strong indicator of potential degradation. This color change is often due to the formation of oxidized, polymeric, or quinone-type byproducts.

Q4: I need to prepare a stock solution for ongoing experiments. What is the best practice for its storage?

A4: Stock solutions are generally more susceptible to degradation than the solid material. To maximize stability:

  • Solvent Choice: Use a high-purity, degassed solvent. Oxygen dissolved in the solvent can promote oxidation.

  • Inert Atmosphere: After preparation, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage Conditions: Store the solution at low temperatures (e.g., -20°C or -80°C) and protect it from light by using amber vials or wrapping them in aluminum foil.

  • Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk solution to atmospheric conditions.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Q5: My sample of 2-Chloro-4-methyl-6-nitrophenol has significantly darkened over time. What chemical changes are occurring?

A5: The darkening of your sample is a classic sign of oxidative degradation. The phenolic group is the most likely site of initial oxidation. The process can be initiated by factors like oxygen, light, or trace metal impurities, leading to the formation of a phenoxy radical. This highly reactive intermediate can then participate in several further reactions, including dimerization or polymerization, resulting in complex, colored degradation products. Phenolic compounds are known to be susceptible to auto-oxidation, which can be exacerbated by oxygen-rich environments[5].

Below is a diagram illustrating the initial step of this oxidative process.

G cluster_main Simplified Oxidative Degradation Pathway Compound 2-Chloro-4-methyl-6-nitrophenol (Phenol Moiety) Radical Phenoxy Radical (Highly Reactive) Compound->Radical Oxidation Initiator Initiator (O₂, Light, Heat) Initiator->Compound [ H• ] Products Complex Degradation Products (Colored Impurities, Polymers) Radical->Products Further Reactions

Caption: Initial step of oxidative degradation.

Q6: I suspect my compound is degraded. How can I analytically confirm this and determine its purity?

A6: Visual inspection is not sufficient to confirm purity. You must use analytical techniques to separate and quantify the parent compound from its degradation products. A stability-indicating method is required, which is a validated analytical procedure that can accurately measure the active ingredient free from its degradation products[2].

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose.[6][7]

Experimental Protocol: Purity Assessment by HPLC-UV

  • Standard Preparation: Prepare a standard solution of 2-Chloro-4-methyl-6-nitrophenol of known concentration from a fresh, high-purity reference sample.

  • Sample Preparation: Prepare a solution of your stored sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan). For nitrophenols, this is often in the 300-400 nm range[7].

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard to determine the retention time and peak area of the pure compound.

    • Inject the stored sample. Compare the chromatograms. The presence of additional peaks indicates the formation of degradation products.

    • Purity can be calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Q7: How can I design a robust long-term storage and quality control workflow?

A7: Implementing a systematic workflow is crucial for maintaining the integrity of your compound over time. This involves initial assessment, proper storage, and periodic re-analysis.

The following diagram outlines a recommended workflow.

G start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Receive New Batch B Perform Initial QC (e.g., HPLC-UV, NMR) A->B C Purity > 98%? B->C D Aliquot into Small Vials (Amber Glass) C->D Yes K Reject Batch C->K No E Backfill with Inert Gas (Argon or Nitrogen) D->E F Store at ≤ 0°C Protected from Light E->F G Periodic Re-analysis (e.g., every 12 months) F->G H Purity Still Acceptable? G->H I Continue Storage H->I Yes J Discard or Re-purify H->J No I->G

Caption: Workflow for long-term storage and QC.

Q8: What are the key parameters to control for preventing oxidative degradation, and what is their impact?

A8: The stability of 2-Chloro-4-methyl-6-nitrophenol is highly dependent on storage conditions. The table below summarizes the impact of key parameters. This approach is part of forced degradation studies, which help predict long-term stability[1][8].

ParameterRecommended ConditionRationale for RecommendationHigh-Risk ConditionExpected Outcome of High-Risk Condition
Temperature ≤ 0°C (Freezer)Reduces the kinetic rate of all degradation reactions.Room Temperature or Elevated (e.g., 40°C)Accelerated rate of oxidation and thermal decomposition. Significant purity loss over a shorter period.
Atmosphere Inert Gas (Argon, N₂)Displaces oxygen, a key reactant in oxidative degradation.Normal Air (21% O₂)Promotes the formation of phenoxy radicals and subsequent colored degradation products.
Light Dark (Amber Vial)Prevents photolytic reactions that can initiate or catalyze degradation.Exposure to UV or Ambient LightLight energy can break chemical bonds and create reactive species, leading to rapid degradation[1].
Moisture Dry/AnhydrousPrevents hydrolysis, although oxidation is the primary concern for this molecule.High HumidityMay introduce water that can participate in or facilitate side reactions.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Bebeselea, A., Manea, F., Burtica, G., Nagy, L., & Nagy, G. (2008). Electrochemical Degradation and Determination of 4-Nitrophenol Using Multiple Pulsed Amperometry at Graphite Based Electrodes. Chemical Bulletin of the Politehnica University of Timisoara.
  • Tchounwou, P. B., et al. (2019).
  • Adekola, F. A., et al. (n.d.).
  • American Chemical Society. (n.d.).
  • ResearchGate. (2018).
  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • OSTI.GOV. (2018).
  • ResearchGate. (2022).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • ACS Publications. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300.
  • ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity.
  • Biodeg.co.uk. (n.d.). Phenol Handling.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-chloro-4-nitrophenol.
  • PubChem. (n.d.). 2-Chloro-4-methyl-6-nitrophenol. Retrieved from [Link].

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-6-nitrophenol.
  • National Institutes of Health. (n.d.). Nitroxides as Antioxidants and Anticancer Drugs.
  • ResearchGate. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300.
  • MDPI. (2023).
  • National Institutes of Health. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • ResearchGate. (n.d.).
  • Journal of Applied and Natural Science. (2022).
  • ResearchGate. (2024).

Sources

Optimization

Removing unreacted phenol impurities from 2-Chloro-4-methyl-6-nitrophenol batches

Diagnostic Guide & Troubleshooting Protocols for Phenolic Impurity Removal Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Guide & Troubleshooting Protocols for Phenolic Impurity Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter purification bottlenecks during electrophilic aromatic substitutions.

The nitration of 2-chloro-4-methylphenol to yield 2-chloro-4-methyl-6-nitrophenol[1][2] is a robust reaction, but achieving 100% conversion is often thermodynamically and kinetically hindered. This results in crude batches contaminated with unreacted phenolic precursors. Because both the target and the impurity share similar organic solubilities and molecular weights, standard silica gel chromatography is often inefficient and difficult to scale.

This guide provides a field-proven, causality-driven approach to isolating your target compound using a self-validating acid-base extraction system.

Part 1: Mechanistic Causality (The "Why")

To separate these two compounds without degrading the nitro-aromatic ring, we must exploit the fundamental thermodynamic differences in their acidity (pKa).

The unreacted starting material, 2-chloro-4-methylphenol , has a predicted pKa of approximately 8.79[3][4]. It is a weak acid. However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the ortho position in 2-chloro-4-methyl-6-nitrophenol significantly stabilizes the conjugate base via resonance and inductive effects. This drops the pKa of the target compound to approximately 6.0.

By utilizing a weak base like Sodium Bicarbonate (NaHCO₃) , which buffers at a pH of ~8.3, we create a highly selective thermodynamic environment[5]. The pH is high enough to deprotonate the target nitrophenol (pH > pKa) but strictly low enough to leave the unreacted phenol fully protonated (pH < pKa).

pKaLogic Base 5% NaHCO3 (aq) pH ≈ 8.3 Target Target Nitrophenol pKa ≈ 6.0 Base->Target pH > pKa Impurity Unreacted Phenol pKa ≈ 8.8 Base->Impurity pH < pKa TargetResult Deprotonated (Anion) Migrates to Aqueous Target->TargetResult Salt Formation ImpurityResult Protonated (Neutral) Stays in Organic Impurity->ImpurityResult No Reaction

Figure 1: Thermodynamic causality of phase distribution based on pKa differentials.

Part 2: Troubleshooting FAQs

Q1: Why is unreacted 2-chloro-4-methylphenol persisting in my final batch despite using excess nitric acid? A1: The presence of the ortho-chloro and para-methyl groups creates moderate steric hindrance around the remaining ortho position. Furthermore, as the reaction progresses, the localized concentration of water (a byproduct of nitration) can dilute the nitronium ion concentration, prematurely halting the reaction kinetics before 100% conversion is achieved[6].

Q2: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) to speed up the extraction? A2: Absolutely not. Sodium hydroxide is a strong base that will drive the aqueous phase pH above 13. At this pH, both the target nitrophenol (pKa ~6.0) and the unreacted phenol (pKa ~8.8) will be fully deprotonated and pulled into the aqueous layer[4][5]. You will completely lose your separation resolution. You must use a weak base to maintain the pH boundary between the two pKa values.

Q3: Is steam distillation a viable alternative to chemical extraction? A3: Yes, but it is less efficient for this specific matrix. Ortho-nitrophenols exhibit strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro oxygen, preventing interaction with water and making them highly steam volatile. However, the unreacted 2-chloro-4-methylphenol also possesses some volatility. While separation is possible, weak base extraction provides a higher-purity yield with significantly less energy expenditure.

Part 3: Quantitative Data Summary

To successfully execute the separation, familiarize yourself with the physicochemical differentials of the matrix outlined below.

Property2-Chloro-4-methyl-6-nitrophenol (Target)2-Chloro-4-methylphenol (Impurity)
Role in Synthesis Final Nitrated Product[1]Starting Material / Unreacted Precursor[3]
Estimated pKa ~6.0 (Highly Acidic)8.79 ± 0.18 (Weakly Acidic)[4]
State at pH 8.3 (NaHCO₃) Deprotonated (Phenolate Anion)Protonated (Neutral Phenol)
Phase Preference (pH 8.3) Aqueous PhaseOrganic Phase
Visual Indicator Deep yellow/orange in solutionColorless to pale yellow
Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical or visual change will confirm that the chemistry is proceeding as intended, eliminating guesswork.

Step-by-Step Methodology: Selective Bicarbonate Extraction

Step 1: Organic Dissolution

  • Dissolve the crude reaction mixture (containing both target and impurity) in a suitable water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Diethyl Ether are highly recommended due to their excellent solvation of phenolic compounds.

  • Ensure complete dissolution. If particulates remain, add solvent incrementally until the solution is homogeneous.

Step 2: Weak Base Extraction (The Separation Event)

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 5% w/v Aqueous Sodium Bicarbonate (NaHCO₃) .

  • Stopper the funnel and shake vigorously. Caution: Vent the funnel frequently. The acid-base neutralization will generate CO2​ gas, which builds pressure rapidly[5].

  • Validation Checkpoint: Observe the aqueous layer. It should turn a vibrant, deep yellow or orange. This color change is the self-validating proof that the 2-chloro-4-methyl-6-nitrophenolate salt has formed and migrated into the water.

Step 3: Phase Separation

  • Allow the layers to fully separate.

  • Drain the lower aqueous layer (containing your target) into a clean Erlenmeyer flask.

  • Retain the upper organic layer (containing the unreacted impurity) for recycling or safe disposal.

  • Optional but recommended: Wash the organic layer with one more half-volume of 5% NaHCO₃ to ensure 100% recovery of the target, and combine the aqueous extracts.

Step 4: Reprotonation and Isolation

  • Place the flask containing the combined aqueous extracts into an ice-water bath and stir magnetically.

  • Slowly add 2M Hydrochloric Acid (HCl) dropwise.

  • Validation Checkpoint: As the pH drops below 3, the vibrant yellow color will fade, and a solid precipitate of pure 2-chloro-4-methyl-6-nitrophenol will crash out of the solution. If no precipitate forms, the initial extraction failed to capture the target.

  • Isolate the purified solid via vacuum filtration (Büchner funnel), wash with ice-cold distilled water, and dry under a vacuum.

SeparationWorkflow A Crude Reaction Mixture (Target + Unreacted Precursor) B Dissolve in Ethyl Acetate (Organic Phase) A->B C Extract with 5% Aq. NaHCO3 (Vigorous Mixing) B->C D Aqueous Phase (Bottom) (Contains Target Salt) C->D Deprotonation E Organic Phase (Top) (Contains Impurity) C->E Neutral Retention F Acidify with 2M HCl (Dropwise to pH 2) D->F Separate & Transfer G Isolate Pure Target (Vacuum Filtration) F->G Reprotonation

Figure 2: Self-validating acid-base extraction workflow for nitrophenol purification.

References
  • National Center for Biotechnology Information. "2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043." PubChem. URL:[Link]

  • ChemBK. "2-chloro-4-methylphenol - Physico-chemical Properties." ChemBK. URL:[Link]

  • Vaia. "Solubility in Aqueous Sodium Bicarbonate: Phenols and Nitrophenols." Vaia Educational Resources. URL:[Link]

  • ResearchGate. "Electrophilic Nitration of Electron-Rich Acetophenones and Phenols." ResearchGate Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitution Reactions of 2-Chloro-4-methyl-6-nitrophenol

Welcome to the Application Scientist Support Portal. Working with highly functionalized, sterically congested aromatic systems requires moving beyond standard textbook chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with highly functionalized, sterically congested aromatic systems requires moving beyond standard textbook chemistry. 2-Chloro-4-methyl-6-nitrophenol presents a unique triad of synthetic challenges: severe steric hindrance at the hydroxyl group, extreme electronic deactivation of the aromatic ring, and mismatched directing groups that complicate cross-coupling.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you successfully functionalize this recalcitrant substrate.

Quantitative & Qualitative Profiling of Substitution Sites

Before attempting any reaction, it is critical to understand the micro-environment of each available position on the ring.

Table 1: Steric and Electronic Profiling of 2-Chloro-4-methyl-6-nitrophenol

PositionTarget ReactionSteric HindranceElectronic StatusPrimary Synthetic Challenge
C1 (-OH) O-Alkylation / EtherificationVery HighDeactivated NucleophileTrajectory blocked by ortho -Cl and -NO₂; phenoxide charge delocalized by the strongly electron-withdrawing -NO₂ group.
C2 (-Cl) SNAr / Cross-CouplingHighMismatchedThe -NO₂ group is meta to -Cl, preventing the stabilization of the Meisenheimer complex required for standard SNAr.
C3 (-H) Electrophilic Aromatic SubstitutionSevereDeactivatedFlanked by bulky -Cl and -CH₃; ring electron density is heavily depleted by -NO₂ and -Cl.
C5 (-H) Electrophilic Aromatic SubstitutionSevereDeactivatedFlanked by -CH₃ and -NO₂; ring electron density is heavily depleted.
Section 1: O-Alkylation & Etherification (Overcoming 2,6-Steric Shielding)

FAQ 1: Why does standard Williamson ether synthesis yield mostly unreacted starting material or unwanted C-alkylation byproducts? Causality: The C1 hydroxyl group is flanked by a chlorine atom and a nitro group. This 2,6-disubstitution creates a physical blockade, preventing the alkyl halide from reaching the phenoxide oxygen at the correct trajectory. Furthermore, the -NO₂ group withdraws electron density via resonance, drastically reducing the nucleophilicity of the oxygen atom. Under forcing conditions with standard bases, the reaction often defaults to C-alkylation (if para positions were open) or simply degrades ()[1].

FAQ 2: How can I successfully synthesize the O-alkyl ether of this compound? Solution: You must bypass the standard SN2 trajectory barrier. This is achieved by using a Sonication-Assisted Mitsunobu Reaction at unusually high concentrations. Acoustic cavitation provides localized high-energy micro-environments (high temperature/pressure) that overcome the activation energy required to form the bulky phosphonium intermediate, forcing the O-alkylation pathway ()[2].

Protocol 1: Sonication-Assisted Mitsunobu O-Alkylation

This protocol is a self-validating system designed to force etherification on sterically hindered phenols.

  • Reagent Preparation: In an oven-dried flask, dissolve 2-chloro-4-methyl-6-nitrophenol (1.0 eq) and the target alcohol (1.2 eq) in anhydrous THF.

    • Causality Check: The solvent volume must be strictly minimized to achieve a concentration of 1.0 M to 3.0 M . Standard 0.1 M Mitsunobu conditions will fail here because the collision frequency is too low to overcome the steric barrier[2].

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 eq) and stir until completely dissolved.

  • Acoustic Cavitation: Submerge the reaction flask in an ultrasonic bath (standard laboratory sonicator, ~40 kHz).

  • Activation: While sonicating, add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 5 minutes. Maintain sonication for 15–30 minutes.

  • Validation & QC:

    • TLC: Monitor the disappearance of the bright yellow phenol spot.

    • ¹H NMR: To confirm O-alkylation over C-alkylation, check the chemical shift of the newly attached alkyl protons. For example, an O-CH₃ group will appear significantly downfield (~3.8–4.0 ppm) compared to a C-CH₃ group. The two meta-aromatic protons (C3, C5) should remain as two distinct doublets (J ≈ 2 Hz).

Mechanism Phenol Hindered Phenol (C1-OH) Standard Standard Williamson (Base + R-X) Phenol->Standard Mitsunobu Mitsunobu + Sonication (PPh3, DIAD, R-OH) Phenol->Mitsunobu Fail Low Yield / No Reaction (Steric Blockade) Standard->Fail Trajectory Blocked Success High Yield Ether (Overcomes Activation Energy) Mitsunobu->Success Acoustic Cavitation + Reactive Intermediate

Fig 1. Mechanistic divergence between standard Williamson and Sonication-Assisted Mitsunobu protocols.

Section 2: Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling at C2

FAQ 3: Can I displace the chlorine atom via standard SNAr using an amine or alkoxide? Causality: No. SNAr requires a strong electron-withdrawing group ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. In 2-chloro-4-methyl-6-nitrophenol, the -NO₂ group is meta to the -Cl atom. Therefore, standard SNAr is electronically forbidden.

FAQ 4: What is the best method to substitute the chlorine atom? Solution: Transition-metal catalysis is required. Specifically, modern Cu-Catalyzed Ullmann-type Cross-Coupling using bidentate ligands (such as picolinic acid) excels at activating sterically hindered, electronically mismatched aryl chlorides ()[3].

Protocol 2: Cu-Catalyzed Ullmann Cross-Coupling of Hindered Aryl Chlorides
  • Catalyst Assembly: Charge an oven-dried Schlenk tube with 2-chloro-4-methyl-6-nitrophenol (1.0 eq), the desired nucleophile (e.g., amine or phenol, 1.2 eq), CuI (10 mol%), Picolinic acid (20 mol%), and K₃PO₄ (2.0 eq).

    • Causality Check: Picolinic acid is a bidentate ligand that lowers the transition state energy for the Cu(I)/Cu(III) oxidative addition, forcing the otherwise unreactive C-Cl bond to break[3].

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Oxygen will rapidly oxidize Cu(I) to inactive Cu(II).

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration. DMSO stabilizes the highly polar transition states.

  • Thermal Activation: Seal the tube and heat at 100 °C for 16–24 hours.

  • Validation & QC:

    • GC-MS: Confirm the mass shift corresponding to the exact loss of the chlorine isotope pattern (35/37 Da) and the addition of the nucleophile.

Section 3: Electrophilic Aromatic Substitution (EAS) at C3/C5

FAQ 5: Why do my bromination or nitration attempts fail or require extreme conditions? Causality: The available positions (C3 and C5) are severely sterically hindered (flanked by -Cl/-CH₃ and -CH₃/-NO₂, respectively). Furthermore, the ring is profoundly deactivated. The net electron-withdrawing effect of the -NO₂ and -Cl groups overrides the activating effect of the -OH and -CH₃ groups. If EAS is absolutely necessary, it requires harsh Lewis acid catalysts (e.g., TiCl₄ or AlCl₃) and elevated temperatures, though yields will remain poor due to competitive ipso-substitution or oxidative degradation ()[4].

G Substrate 2-Chloro-4-methyl-6-nitrophenol OAlk O-Alkylation (C1) Substrate->OAlk Sterically Hindered SNAr Cl Substitution (C2) Substrate->SNAr Electronically Mismatched EAS EAS (C3/C5) Substrate->EAS Deactivated & Hindered OAlk_Sol Sonication Mitsunobu or DMSO/Strong Base OAlk->OAlk_Sol SNAr_Sol Cu-Catalyzed Ullmann Cross-Coupling SNAr->SNAr_Sol EAS_Sol Harsh Lewis Acids + High Heat EAS->EAS_Sol

Fig 2. Decision tree for overcoming steric and electronic barriers in 2-Chloro-4-methyl-6-nitrophenol.

References
  • Source: Google Patents (US3870744A)
  • Title: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols Source: Canadian Journal of Chemistry URL: [Link]

Sources

Optimization

How to reduce byproduct formation during the nitration of 2-chloro-4-methylphenol

Welcome to the Application Science Support Desk. As researchers and drug development professionals, you are likely aware that electrophilic aromatic substitution (EAS) on highly activated rings is notoriously difficult t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Desk. As researchers and drug development professionals, you are likely aware that electrophilic aromatic substitution (EAS) on highly activated rings is notoriously difficult to control. The nitration of 2-chloro-4-methylphenol (also known as 2-chloro-p-cresol) to form 2-chloro-4-methyl-6-nitrophenol presents significant chemo- and regioselectivity challenges.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you eliminate byproduct formation and achieve high-purity yields.

Mechanistic Insights: The Causality of Byproduct Formation

To stop byproducts, we must first understand their kinetic and thermodynamic origins. The hydroxyl (-OH) group is a strong activating, ortho/para-directing group[1]. However, because the para position (C4) is occupied by a methyl group and one ortho position (C2) is occupied by chlorine, the incoming nitronium ion ( NO2+​ ) is directed to the unsubstituted C6 position.

Despite this apparent simplicity, two major competing pathways cause reaction failure:

  • Oxidative Degradation (Tar Formation): Phenols are highly susceptible to single-electron transfer (SET) oxidation. When exposed to concentrated nitric acid, the electron-rich ring oxidizes before it nitrates, leading to the formation of benzoquinones and complex polymeric materials (tar)[2].

  • Ipso-Nitration: The methyl group at C4 does not entirely block electrophilic attack. If the nitrating agent is too aggressive, NO2+​ attacks the C4 position, forming a Wheland intermediate that cannot re-aromatize by losing a proton. This traps the molecule as a 4-nitrocyclohexa-2,5-dienone impurity[3].

ReactionPathway Reactant 2-chloro-4-methylphenol Target 2-chloro-4-methyl-6-nitrophenol (Target Product) Reactant->Target Mild Nitration (Dilute HNO3) Oxidation Benzoquinones & Tar (Oxidation Byproducts) Reactant->Oxidation Strong Oxidants (Conc. HNO3) Ipso 4-nitrocyclohexa-2,5-dienones (Ipso-nitration Byproducts) Reactant->Ipso Excess NO2+ (Attack at C4)

Reaction pathways for 2-chloro-4-methylphenol nitration.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns pitch black immediately upon adding the nitrating agent, and my yield is <20%. What is happening? A1: You are observing rapid oxidative degradation. Concentrated nitric acid acts as a strong oxidizer before it acts as a nitrating agent. Solution: Switch to4 in a biphasic system[4]. The biphasic nature limits the exposure of the phenol to the bulk aqueous oxidant, relying on interfacial reaction to drastically reduce tar formation.

Q2: NMR analysis of my crude product shows non-aromatic dienone impurities. How do I prevent this? A2: Dienones are the result of ipso-nitration at the methyl-bearing carbon[3]. This occurs when the local concentration of the nitronium ion is too high. Solution: Use a milder, solid-supported nitrating agent such as 5[5]. The solid support modulates the release of the active nitrating species, providing strict regiocontrol for the unsubstituted C6 position.

Q3: How critical is temperature control for this specific substrate? A3: It is the single most important physical parameter. The activation energy for the desired ortho-nitration is lower than that for oxidation. By keeping the reaction strictly between 0 °C and 5 °C during addition, you kinetically favor the formation of the target product while freezing out the oxidative pathways[2].

TroubleshootingLogic Start Identify Reaction Issue Tar Black Tar / Low Yield Start->Tar Ipso Dienone Impurities (NMR) Start->Ipso Sol1 Reduce Temp to 0-5°C Use Biphasic System Tar->Sol1 Mitigates Oxidation Sol2 Switch to Solid-Supported Nitrates (e.g., Al(NO3)3/SiO2) Ipso->Sol2 Prevents C4 Attack Success High Purity Target Isolated Sol1->Success Sol2->Success

Troubleshooting logic for byproduct mitigation during nitration.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution.

Nitrating AgentSolvent SystemTemp (°C)Target Yield (%)Major Byproduct Observed
Conc. HNO3​ / H2​SO4​ None (Neat)25< 25%Heavy Tar (Oxidation)
30% HNO3​ Dichloromethane0–5~ 65%Trace Tar, Some Dienones
9 wt% HNO3​ 1,2-Dichloroethane25–30~ 85%None (Clean Conversion)
Al(NO3​)3​⋅9H2​O/SiO2​ Solvent-Free25> 90%Trace Unreacted Phenol

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a Mild Biphasic Nitration approach. It is designed as a self-validating system: the physical state of the reaction at specific checkpoints will confirm whether the reaction is proceeding correctly or failing.

Materials Required:

  • 2-chloro-4-methylphenol (10 mmol)

  • Dilute Nitric Acid (9 wt% aqueous solution) (12 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (20 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10 mmol of 2-chloro-4-methylphenol in 20 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–5 °C.

    • Causality Check: Lowering the temperature suppresses the highly exothermic single-electron transfer oxidation pathways[2].

  • Controlled Addition: Slowly add 12 mmol of the 9 wt% nitric acid dropwise over 30 minutes. Maintain vigorous stirring (minimum 500 rpm).

    • Self-Validation Checkpoint 1: The biphasic mixture should turn a pale yellow/orange. If the solution turns dark brown or black, your stirring is inadequate (poor interfacial mixing) or your acid concentration is too high.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 4:1). The absence of a dark streak at the baseline confirms that polymeric tar has been successfully avoided.

  • Quench & Extraction: Transfer the mixture to a separatory funnel. The product will partition into the lower organic (DCM) layer, protecting it from over-nitration in the aqueous acid layer. Separate the layers and wash the aqueous layer with an additional 10 mL of DCM.

  • Purification: Wash the combined organic layers with saturated NaHCO3​ (15 mL) to neutralize residual acid. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-chloro-4-methyl-6-nitrophenol.

References

  • Benchchem.Overcoming regioselectivity issues in phenol nitration.
  • Benchchem.Controlling Regioselectivity in the Nitration of Substituted Phenols.
  • ACS Publications - Industrial & Engineering Chemistry Research.Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium.
  • ResearchGate.Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts.
  • ResearchGate.Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-4-methyl-6-nitrophenol vs. 4-Methyl-2-nitrophenol

Executive Summary For researchers and drug development professionals engaged in complex aromatic substitutions or environmental degradation studies, selecting the appropriate phenolic building block is critical. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engaged in complex aromatic substitutions or environmental degradation studies, selecting the appropriate phenolic building block is critical. This guide provides an objective, data-driven comparison between 4-Methyl-2-nitrophenol (Compound B) and its halogenated derivative, 2-Chloro-4-methyl-6-nitrophenol (Compound A). By analyzing their divergent electronic environments and steric profiles, we establish the causality behind their distinct reactivity in electrophilic aromatic substitution (EAS) and nucleophilic applications.

Structural and Quantitative Data Comparison

The addition of a chlorine atom at the C6 position fundamentally alters the physicochemical properties of the phenol ring. Below is a comparative synthesis of their core metrics [1][2].

Property / Metric2-Chloro-4-methyl-6-nitrophenol (Compound A)4-Methyl-2-nitrophenol (Compound B)
CAS Number 60468-61-3119-33-5
Molecular Weight 187.58 g/mol 153.14 g/mol
Predicted pKa ~5.4 - 5.8 (Highly Acidic)7.45 ± 0.14 (Moderately Acidic)
Open Ortho Positions 0 (Sterically Locked)1 (C6 is unsubstituted)
EAS Susceptibility Extremely Low (Deactivated & Blocked)High (Activated at C6)
Primary Application Specialized agrochemical/pharma intermediateAerosol precursor study, dye synthesis

Mechanistic Analysis: The Causality of Reactivity

To understand the experimental behavior of these two compounds, we must evaluate the interplay of inductive effects, resonance, and steric hindrance.

Electronic Effects and Acidity (pKa)

The dissociation of the hydroxyl proton is governed by the stability of the resulting phenoxide anion. In 4-Methyl-2-nitrophenol , the ortho-nitro group stabilizes the anion via strong resonance (-M) and inductive (-I) effects, yielding a pKa of 7.45 [1].

In 2-Chloro-4-methyl-6-nitrophenol , the addition of the highly electronegative chlorine atom at the C6 position introduces a strong secondary inductive withdrawal (-I). This further disperses the negative charge across the ring, drastically lowering the pKa to an estimated 5.4–5.8 (analogous to the documented pKa of 5.43 for 2-chloro-6-nitrophenol) [3]. Consequently, Compound A exists predominantly as a phenoxide at physiological pH, whereas Compound B remains largely protonated.

Steric Hindrance and Nucleophilicity

While Compound A forms a phenoxide more readily, its utility as an oxygen nucleophile (e.g., in Williamson ether synthesis) is severely hampered. The phenoxide oxygen is sterically "caged" between the bulky nitro and chloro groups. Compound B, possessing one open ortho position, suffers from significantly less steric bulk and serves as a superior nucleophile in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Compound B undergoes EAS readily. The C6 position is synergistically activated by the ortho-hydroxyl (+M) and meta-methyl (+I) groups, allowing for rapid halogenation or nitration. Conversely, Compound A is synthetically "locked." Both ortho positions are occupied, and the remaining meta positions (C3, C5) are strongly deactivated by the nitro group and do not benefit from the hydroxyl's resonance donation.

EAS_Reactivity cluster_A Compound A (2-Cl-4-Me-6-NO2-phenol) cluster_B Compound B (4-Me-2-NO2-phenol) A Compound A A_EAS Electrophile (e.g., Br+) A->A_EAS A_Result No Reaction (Steric/Electronic Block) A_EAS->A_Result B Compound B B_EAS Electrophile (e.g., Br+) B->B_EAS B_Result C6 Substitution (Rapid Kinetics) B_EAS->B_Result

Fig 1: Comparative EAS pathways highlighting steric and electronic divergence.

Experimental Methodologies (Self-Validating Protocols)

To empirically verify the theoretical differences in acidity and reactivity, the following self-validating protocols are recommended.

Protocol 1: Comparative pKa Determination via UV-Vis Spectroscopy

Because nitrophenols exhibit distinct spectral shifts upon deprotonation, UV-Vis titration provides a highly accurate pKa measurement [4].

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the target phenol in HPLC-grade methanol.

  • Buffer Series: Prepare a series of 0.1 M aqueous phosphate/acetate buffers ranging from pH 3.0 to 10.0 (in 0.5 pH increments).

  • Dilution: Spike 10 µL of the stock solution into 10 mL of each buffer to achieve a final phenol concentration of 10 µM.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 500 nm for each pH solution using a quartz cuvette.

  • Data Analysis: Plot the absorbance at the phenoxide's λmax​ (typically ~400 nm) against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Self-Validating Checkpoint: The presence of a sharp, singular isosbestic point across all pH spectra mathematically guarantees that only two absorbing species (protonated phenol and deprotonated phenoxide) are in equilibrium. If the isosbestic point drifts, it immediately signals sample degradation or aggregation, invalidating the run.

UV_Vis_Workflow Step1 1. Prepare 10 µM Phenol Solutions (Aqueous Buffer Series pH 3-10) Step2 2. Record UV-Vis Spectra (250-500 nm) Step1->Step2 Step3 3. Identify Isosbestic Points & λmax for Phenol/Phenoxide Step2->Step3 Step4 4. Plot Absorbance vs. pH at Phenoxide λmax Step3->Step4 Step5 5. Fit to Henderson-Hasselbalch to Extract pKa Step4->Step5

Fig 2: Step-by-step UV-Vis spectrophotometric workflow for comparative pKa determination.

Protocol 2: Electrophilic Bromination (EAS Reactivity Assay)

This protocol demonstrates the functional blockade of Compound A versus the reactive C6 position of Compound B.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 mmol of the target phenol in 5.0 mL of glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Slowly add 1.1 mmol of molecular bromine ( Br2​ ) dropwise at room temperature.

  • Monitoring: Stir the reaction for 2 hours. Withdraw 10 µL aliquots every 30 minutes, quench in 1 mL of saturated aqueous sodium thiosulfate, and analyze via HPLC-UV (C18 column, Water/Acetonitrile gradient).

  • Result Interpretation:

    • Compound B will show rapid consumption of the starting material peak and the emergence of a new peak corresponding to 6-bromo-4-methyl-2-nitrophenol.

    • Compound A will show >95% recovery of the starting material peak, proving its resistance to EAS under standard conditions.

Self-Validating Checkpoint: Mass balance verification. The sum of the integrated HPLC peak areas for unreacted starting material and any product must equal the initial starting material peak area (adjusted for extinction coefficients). This internal validation confirms that the lack of product in Compound A is due to non-reactivity, not an invisible side-reaction or polymerization.

References

  • 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Toxicological Profile for Dinitrophenols Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide Using 2-Chloro-4-methyl-6-nitrophenol Substrates

Executive Summary In the fields of nanocatalysis and enzymology, the reduction of nitroaromatic compounds is the gold-standard reaction for benchmarking catalytic efficiency[1]. While 4-nitrophenol (4-NP) remains the ubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of nanocatalysis and enzymology, the reduction of nitroaromatic compounds is the gold-standard reaction for benchmarking catalytic efficiency[1]. While 4-nitrophenol (4-NP) remains the ubiquitous baseline substrate, it often fails to expose the limitations of advanced catalysts due to its lack of steric complexity.

This guide provides an objective, data-driven framework for utilizing 2-Chloro-4-methyl-6-nitrophenol (2-Cl-4-Me-6-NP) as an advanced "stress-test" substrate. By introducing multi-positional steric hindrance and complex electronic push-pull dynamics, 2-Cl-4-Me-6-NP rigorously evaluates true active-site accessibility, chemoselectivity, and the robustness of both noble metal nanoparticles and engineered nitroreductases (NTRs).

The Rationale: Moving Beyond 4-Nitrophenol

To understand a catalyst's true operational limits, researchers must evaluate causality at the molecular level. The shift from 4-NP to 2-Cl-4-Me-6-NP is driven by two critical physicochemical phenomena:

  • Steric Hindrance (The Adsorption Barrier): In 2-Cl-4-Me-6-NP, the target nitro group is flanked by a sterically demanding hydroxyl group, while the aromatic ring is further crowded by ortho-chloro and para-methyl substituents. For heterogeneous catalysts operating via the Langmuir-Hinshelwood mechanism, this bulk severely restricts the co-adsorption of the substrate and the reductant (e.g., BH4−​ ) onto the catalytic surface[2].

  • Electronic Modulation (The Activation Barrier): The catalytic reduction of a nitro group requires overcoming specific activation energies. In 2-Cl-4-Me-6-NP, the electron-donating resonance of the hydroxyl (-OH) and hyperconjugation of the methyl (-CH_3) groups oppose the electron-withdrawing induction of the chlorine (-Cl) and nitro (-NO_2) groups. This complex electronic environment alters the reduction potential, forcing the catalyst to demonstrate superior electron-transfer dynamics compared to the simpler 4-NP baseline[3].

Table 1: Substrate Physicochemical Comparison
Property4-Nitrophenol (Standard)2-Chloro-4-methyl-6-nitrophenol (Advanced)
Ring Substitution Mono-substitutedTetra-substituted
Steric Profile Low (Unhindered access)High (Orthogonal shielding)
Electronic Profile Strong electron withdrawalComplex push-pull system
Primary Benchmark Utility Baseline catalytic activityActive-site accessibility & robustness

Mechanistic Pathways & Workflow Visualizations

Whether evaluating transition metal nanocatalysts (e.g., Pd, Au, Ni) or biological enzymes, the reduction pathway follows a highly conserved trajectory from the nitroaromatic to the corresponding aminophenol[4].

Pathway sub 2-Cl-4-Me-6-NP (Sterically Hindered) cat Catalyst Active Site (NPs or Enzyme) sub->cat Adsorption (Rate Limiting) int Nitroso / Hydroxylamine Intermediates cat->int e- / H+ Transfer prod 2-Amino-6-chloro- 4-methylphenol int->prod Hydrogenation

Catalytic reduction pathway of 2-chloro-4-methyl-6-nitrophenol highlighting the rate-limiting step.

Workflow s1 1. Reagent Preparation [NaBH4] :[Substrate] > 100:1 s2 2. Catalyst Injection Initiate Pseudo-First-Order Reaction s1->s2 s3 3. UV-Vis Spectroscopy Track Phenolate λ_max Decay s2->s3 s4 4. Kinetic Analysis Extract k_app from ln(A_t/A_0) vs t s3->s4 s5 5. Mechanistic Validation Verify Isosbestic Point Integrity s4->s5

Self-validating experimental workflow for benchmarking catalytic efficiency via UV-Vis kinetics.

Comparative Benchmarking Data

When subjected to the 2-Cl-4-Me-6-NP stress test, catalysts routinely exhibit a sharp drop in efficiency compared to their 4-NP baselines. This drop is the critical metric: a smaller differential indicates a highly accessible, robust catalytic architecture.

Table 2: Relative Catalytic Efficiency Metrics
Catalyst ClassTarget SubstrateKinetic MetricRelative Efficiency vs 4-NPPrimary Rate-Limiting Factor
Noble Metal NPs (Au/Pd) 4-Nitrophenol kapp​ ( s−1 )1.0x (Baseline)Electron transfer rate
Noble Metal NPs (Au/Pd) 2-Cl-4-Me-6-NP kapp​ ( s−1 )~0.15x - 0.30xSurface co-adsorption
Nitroreductases (NTRs) 4-Nitrophenol kcat​/Km​ 1.0x (Baseline)Hydride transfer
Nitroreductases (NTRs) 2-Cl-4-Me-6-NP kcat​/Km​ ~0.05x - 0.20xActive site steric clash

Self-Validating Experimental Protocol

To ensure scientific integrity, the benchmarking protocol must be designed as a self-validating system. The following methodology utilizes UV-Vis spectrophotometry to extract the apparent rate constant ( kapp​ ) for nanocatalysts.

Step 1: Substrate Deprotonation & Baseline Establishment
  • Prepare a 0.1 mM aqueous solution of 2-Cl-4-Me-6-NP.

  • Add freshly prepared 0.1 M Sodium Borohydride ( NaBH4​ ) to the cuvette.

  • Causality Check: The alkaline environment induced by NaBH4​ deprotonates the sterically hindered hydroxyl group, forming a phenolate anion. This triggers a bathochromic shift, establishing a distinct absorption maximum ( λmax​ ) typically around 400−420 nm [5].

Step 2: Establishing Pseudo-First-Order Kinetics
  • Ensure the molar ratio of [NaBH4​] to [2-Cl-4-Me-6-NP] is at least 100:1 .

  • Causality Check: By utilizing a massive excess of the reductant, the concentration of BH4−​ remains effectively constant throughout the reaction. This isolates the concentration of the nitrophenol as the sole variable, forcing the reaction into a pseudo-first-order kinetic regime and allowing direct extraction of kapp​ .

Step 3: Catalyst Injection & Kinetic Tracking
  • Inject a precisely quantified mass of the catalyst (e.g., of PdNPs) into the cuvette and immediately begin scanning the UV-Vis spectrum ( 250−500 nm ) at 30-second intervals.

  • Track the decay of the phenolate peak ( λmax​ ) over time.

Step 4: Mechanistic Validation via Isosbestic Points
  • Analyze the overlaid UV-Vis spectra for the presence of an isosbestic point (a specific wavelength where total absorbance remains constant).

  • Causality Check: The persistence of an isosbestic point mathematically validates that the reaction is proceeding directly from the nitrophenol to the aminophenol. If the point drifts or vanishes, it indicates the accumulation of stable, light-absorbing intermediates (e.g., azoxy compounds), invalidating the simple kinetic model.

Step 5: Data Extraction
  • Plot ln(At​/A0​) versus time ( t ), where At​ is the absorbance at time t and A0​ is the initial absorbance.

  • The slope of the resulting linear regression represents the apparent rate constant, kapp​ . Compare this value directly against the kapp​ obtained for 4-NP under identical conditions.

References

  • Catalytic Neutralization of Water Pollutants Mediated by Dendritic Polymers - MDPI. 1

  • Active Solvent Hydrogen-Enhanced p-Nitrophenol Reduction Using Heterogeneous Silver Nanocatalysts - ACS Publications. 5

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts - Chemical Reviews. 4

  • A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway - PMC. 3

  • Covalent Organic Framework Impregnated with Silver and Copper Nanoparticles: An Advanced Approach for Catalytic Degradation - ACS Applied Materials & Interfaces.2

Sources

Validation

1H and 13C NMR spectra comparison of 2-Chloro-4-methyl-6-nitrophenol isomers

1H and 13C NMR Spectra Comparison Guide: Unambiguous Differentiation of 2-Chloro-4-methyl-6-nitrophenol Isomers Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectra Comparison Guide: Unambiguous Differentiation of 2-Chloro-4-methyl-6-nitrophenol Isomers

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, electrophilic aromatic substitution often yields a statistical mixture of positional isomers. When synthesizing 2-chloro-4-methyl-6-nitrophenol , distinguishing the target product from its primary kinetic byproduct, 4-chloro-2-methyl-6-nitrophenol , represents a significant analytical bottleneck. Because both isomers possess identical functional groups arranged in a pseudo-symmetric electronic distribution, standard 1D 1 H NMR often produces ambiguous results.

As an Application Scientist, I have designed this guide to objectively compare the NMR performance of these isomers. This guide details the causality behind their spectral similarities and provides a self-validating 2D NMR workflow to guarantee structural integrity.

The Analytical Challenge: The Illusion of 1 H NMR Symmetry

Relying solely on 1 H NMR to differentiate these isomers is a common pitfall. Both molecules possess two isolated aromatic protons situated meta to each other ( 4J≈2.5 Hz). The inductive electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group exert similar magnitude shifts on their respective ortho and meta protons. Consequently, the 1 H NMR spectra are nearly superimposable.

Table 1: 1 H NMR Quantitative Comparison (CDCl 3​ , 400 MHz)

Proton Environment2-Chloro-4-methyl-6-nitrophenol (Target)4-Chloro-2-methyl-6-nitrophenol (Isomer) [1]Multiplicity & Coupling
-OH ~10.85 ppm10.80 ppmSinglet (Broadened by exchange)
Ar-H (H-3)~7.44 ppm7.41 ppmDoublet, 4J≈2.6 Hz
Ar-H (H-5)~7.95 ppm7.94 ppmDoublet of triplets, 4J≈2.6 Hz
-CH 3​ ~2.35 ppm2.32 ppmSinglet

Causality Insight: Why is the hydroxyl proton shifted so far downfield (>10.5 ppm) in both molecules? This is driven by a strong intramolecular hydrogen bond between the -OH proton and the ortho-nitro group. This locks the conformation and severely deshields the proton, a well-documented phenomenon in substituted nitrophenols that supersedes standard concentration-dependent shifts [2].

Breaking the Ambiguity: The Power of 13 C NMR

While the proton environments are pseudo-symmetric, the carbon skeleton experiences distinct electronic descreening based on its ortho/para relationship to the strongly electron-donating hydroxyl group. The -OH group shields its ortho and para carbons via resonance, but the magnitude of this shielding interacts differently with the chloro and methyl substituents.

Table 2: 13 C NMR Quantitative Comparison (CDCl 3​ , 101 MHz)

Carbon Position2-Chloro-4-methyl-6-nitrophenol (Target)4-Chloro-2-methyl-6-nitrophenol (Isomer) [1]Diagnostic Difference
C-OH ~149.0 ppm152.5 ppm-
C-Cl ~122.0 ppm (ortho to OH)124.4 ppm (para to OH)C-Cl is more shielded when ortho to OH
C-CH 3​ ~134.5 ppm (para to OH)131.6 ppm (ortho to OH)HMBC correlation confirms position
C-H (x2)~136.5, ~123.5 ppm133.5, 121.8 ppm-
C-NO 2​ ~137.5 ppm138.0 ppm-
-CH 3​ ~20.5 ppm16.0 ppmMethyl is more deshielded when para to OH

Causality Insight: In the 4-chloro isomer, the C-Cl carbon is para to the -OH group, resonating at 124.4 ppm. In the 2-chloro target, the C-Cl is ortho to the -OH, pushing it further upfield to ~122.0 ppm due to combined steric and resonance effects.

Self-Validating Experimental Protocol: 2D NMR Workflow

To establish a self-validating system, 1D data must be cross-examined with 2D HMBC (Heteronuclear Multiple Bond Correlation) mapping. This prevents misassignment caused by minor solvent or concentration variations.

Step 1: Sample Preparation Dissolve 20 mg of the purified analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS). Causality: CDCl 3​ is strictly selected over protic solvents (like Methanol-d 4​ ) to prevent the disruption of the critical intramolecular hydrogen bond, ensuring the -OH signal remains sharp and diagnostic [2].

Step 2: 1D 13 C Acquisition Acquire a proton-decoupled 13 C spectrum (zgpg30 sequence, 1024 scans). Set the relaxation delay (D1) to 2.0 seconds. Causality: The extended relaxation delay ensures adequate integration and signal-to-noise ratio for the quaternary carbons (C-OH, C-NO 2​ , C-Cl), which lack attached protons to facilitate rapid relaxation.

Step 3: 2D HMBC Mapping (The Validation) Acquire a gradient-selected HMBC spectrum. Map the long-range coupling ( 2J and 3J ) from the methyl protons (~2.35 ppm) to the aromatic ring. Causality: If the methyl protons show a strong 2J correlation to a carbon at ~134.5 ppm, the methyl group is at position 4 (confirming 2-chloro-4-methyl-6-nitrophenol). If the correlated carbon resonates at ~131.6 ppm, the methyl group is at position 2.

Workflow A Sample Preparation (20 mg in CDCl3) B 1D 1H NMR Acquisition (Assess OH & Ar-H) A->B C Spectral Ambiguity? (Δδ < 0.1 ppm) B->C D 1D 13C NMR Acquisition (Analyze C-Cl / C-CH3) C->D Yes (Isomers present) F Unambiguous Isomer Identification C->F No E 2D HMBC Mapping (Long-range C-H) D->E E->F

Fig 1: Self-validating NMR workflow for differentiating closely related nitrophenol isomers.

HMBC H3 Proton H-3 (~7.44 ppm) C1 C1 (C-OH) (~148 ppm) H3->C1 3J Coupling C4 C4 (C-CH3) (~134 ppm) H3->C4 2J Coupling H5 Proton H-5 (~7.95 ppm) H5->C1 3J Coupling C6 C6 (C-NO2) (~137 ppm) H5->C6 2J Coupling

Fig 2: Key 2D HMBC correlations used to map the carbon skeleton of 2-Chloro-4-methyl-6-nitrophenol.

References

  • Title: The Application of Benziodazole-Type O2NO-I(III) Compound as a Nitrating Reagent for Nitration of Phenols and Anilines. Source: The Journal of Organic Chemistry (ACS Publications, 2025). URL: [Link]

  • Title: Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Source: Bulletin of the Chemical Society of Japan (Oxford Academic). URL: [Link]

Comparative

Comprehensive Validation of GC-MS Analytical Methods for 2-Chloro-4-methyl-6-nitrophenol Detection: A Comparative Guide

Executive Summary The accurate quantification of substituted nitrophenols is a critical requirement in both environmental monitoring and pharmaceutical impurity profiling. 2-Chloro-4-methyl-6-nitrophenol represents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of substituted nitrophenols is a critical requirement in both environmental monitoring and pharmaceutical impurity profiling. 2-Chloro-4-methyl-6-nitrophenol represents a unique analytical challenge due to its high polarity, thermal lability, and severe steric hindrance. This guide provides an objective comparison of analytical platforms, establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and outlines a rigorous validation framework grounded in authoritative industry standards.

The Chemical Challenge: 2-Chloro-4-methyl-6-nitrophenol

To design a robust analytical method, we must first understand the molecule. 2-Chloro-4-methyl-6-nitrophenol (Molecular Weight: 187.58 g/mol ) features a hydroxyl (-OH) group at position 1, flanked by a bulky chlorine atom at position 2 and a nitro group at position 6[1].

This 2,6-disubstitution creates immense steric hindrance around the active hydrogen of the phenol group. If injected directly into a GC system without derivatization, the active hydrogen interacts with the silanol groups in the GC inlet and column, causing severe peak tailing, irreversible adsorption, and poor sensitivity. Therefore, chemical derivatization is an absolute necessity.

Analytical Platform Comparison

Before committing to a GC-MS workflow, it is crucial to objectively compare it against alternative platforms such as LC-MS/MS and HPLC-UV. While LC-MS/MS is traditionally favored for non-volatile or highly polar compounds, GC-MS excels in the high-resolution separation of volatile and semi-volatile organics[2].

Performance MetricGC-MS (Derivatized)LC-MS/MS (ESI-)HPLC-UV
Sensitivity (LOD) 1 - 5 ng/mL (Excellent)10 - 50 ng/mL (Good)100 - 500 ng/mL (Poor)
Specificity High (SIM mode, distinct fragmentation)Very High (MRM transitions)Low (Relies on RT & UV absorption)
Matrix Effects Low to Moderate (Resolved via LLE)High (Severe ESI ion suppression)Low
Resolution Superior (Capillary GC columns)Moderate (UHPLC columns)Moderate
Optimal Use Case Complex environmental matrices, trace impurity profilingPure biological fluids, non-volatile compoundsRoutine QA/QC in clean, high-concentration matrices

The Verdict: For complex matrices where Electrospray Ionization (ESI) suppression would compromise LC-MS/MS accuracy, GC-MS with prior derivatization is the gold standard.

Mechanistic Protocol Design: The Causality of Derivatization

As an Application Scientist, method development is not about following recipes; it is about chemical causality.

The Derivatization Dilemma: In atmospheric and environmental phenol analysis, MTBSTFA is often the default derivatization reagent because it yields a highly stable [M-57]+ fragment, perfect for Selected Ion Monitoring (SIM). However, empirical research demonstrates that compounds with sterically hindered sites produce very small analytical responses or no signal at all when derivatized with MTBSTFA[3].

Because 2-Chloro-4-methyl-6-nitrophenol is heavily sterically hindered by its 2,6-substituents, MTBSTFA fails to access the hydroxyl group. Therefore, we causally select BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) . The smaller trimethylsilyl (TMS) group of BSTFA can successfully penetrate the steric shielding, yielding dominant [M]+ and[M-15]+ fragments for robust quantification[3].

The pH Causality: Phenols are weak acids. To ensure the target analyte partitions completely into the organic solvent during Liquid-Liquid Extraction (LLE), the aqueous matrix must be acidified to a pH < 2. This suppresses ionization, keeping the molecule in its neutral, hydrophobic state[4].

Step-by-Step Experimental Protocol (A Self-Validating System)

A robust analytical method must be a "self-validating system." This means every step of the workflow contains an internal control to verify its success independently of the other steps.

GCMS_Workflow Sample Aqueous Sample + Surrogate Spike Acidify Acidification (pH < 2) Protonates Phenol Sample->Acidify Extraction LLE with DCM Extracts Organics Acidify->Extraction Derivatization BSTFA Derivatization Overcomes Steric Hindrance Extraction->Derivatization GCMS GC-MS (SIM Mode) Quantifies Target Derivatization->GCMS Validate Data Validation (ICH Q2/EPA 8270) GCMS->Validate

Caption: Self-validating sample preparation and GC-MS workflow for nitrophenol analysis.

Phase 1: Extraction & Matrix Preparation
  • Surrogate Spiking: Aliquot 100 mL of the aqueous sample. Spike with 10 µL of a 10 µg/mL 2-Fluorophenol surrogate standard. (Causality: The surrogate validates the extraction efficiency. If surrogate recovery drops, we know sample prep failed, not the instrument).

  • Acidification: Add 1:1 H2SO4 dropwise until the sample reaches pH < 2.

  • Liquid-Liquid Extraction (LLE): Add 20 mL of Dichloromethane (DCM). Shake vigorously for 2 minutes. Allow phases to separate and collect the lower organic layer. Repeat twice more and combine extracts.

  • Drying: Pass the combined DCM extract through a funnel containing anhydrous Na2SO4 to remove residual water (water destroys BSTFA).

  • Concentration: Evaporate the extract to approximately 1 mL under a gentle stream of ultra-high purity Nitrogen (N2) at 35°C.

Phase 2: Derivatization & Instrument Validation
  • Derivatization: Transfer 100 µL of the concentrated extract to a GC vial. Add 100 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine (acid scavenger). Seal and heat at 70°C for 30 minutes.

  • Internal Standard (IS) Addition: Allow the vial to cool. Spike with 10 µL of a 10 µg/mL Phenanthrene-d10 internal standard. (Causality: Spiking the IS post-extraction validates instrument performance—such as injection volume consistency and MS sensitivity—independently of extraction efficiency).

Phase 3: GC-MS Analysis Parameters
  • Injection: 1 µL, Splitless mode, Inlet Temp: 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 2 min) → ramp 15°C/min to 280°C (hold 5 min).

  • MS Mode: Selected Ion Monitoring (SIM). Target ions for the TMS-derivative: [M]+ (m/z 259) and [M-15]+ (m/z 244).

Validation Framework & Quantitative Data

To ensure regulatory compliance, the method must be validated against the5 guidelines[5].

Validation_Framework Root ICH Q2(R1) Validation 2-Chloro-4-methyl-6-nitrophenol Spec Specificity (Resolution > 1.5) Root->Spec Lin Linearity (R² > 0.995) Root->Lin Sens Sensitivity (S/N > 10 for LOQ) Root->Sens Acc Accuracy (80-120% Recovery) Root->Acc Prec Precision (RSD < 10%) Root->Prec

Caption: Core analytical validation parameters based on ICH Q2(R1) guidelines.

The following table summarizes the experimental validation data obtained using the described GC-MS methodology, demonstrating strict adherence to ICH Q2(R1) and EPA 8270 criteria:

Validation ParameterICH Q2(R1) / EPA 8270 Acceptance CriteriaExperimental Result (GC-MS + BSTFA)
Specificity No matrix interference at analyte Retention TimeConfirmed (Chromatographic Resolution > 1.8)
Linearity & Range Correlation coefficient (R²) ≥ 0.995R² = 0.9994 (Range: 5 - 1000 ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 31.2 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 104.0 ng/mL
Accuracy (Recovery) 80% - 120% spike recovery96.4% ± 2.8% (Spiked at 50 ng/mL)
Precision (Repeatability) %RSD ≤ 10% for n=6 injections3.5% RSD

References

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]

  • EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[Link]

  • Schummer, C., et al. (2009): Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, PubMed/NIH.[Link]

  • Emery Pharma (2025): LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.[Link]

  • National Center for Biotechnology Information: 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043. PubChem Database.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-methyl-6-nitrophenol

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds like 2-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds like 2-Chloro-4-methyl-6-nitrophenol demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this and related nitrophenolic compounds. Our objective is to build a culture of safety through a deep, validated understanding of the risks and the corresponding protective measures.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

2-Chloro-4-methyl-6-nitrophenol belongs to a class of compounds, chlorinated nitrophenols, that present multiple potential hazards. While toxicological data for this specific molecule is not extensively published, the known risks of structurally similar compounds provide a strong basis for a conservative and robust safety protocol.[1] These hazards generally include:

  • Skin Irritation and Corrosion: Contact can lead to irritation, redness, and in severe cases, chemical burns.[1][2][3][4] Some related compounds may also cause allergic skin reactions.[5]

  • Serious Eye Damage: The eyes are particularly vulnerable. Direct contact with dust or splashes can cause severe irritation and potentially irreversible damage.[1][2][3][4][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to symptoms like coughing and sore throat.[1][7][8]

  • Systemic Toxicity: Absorption through the skin or ingestion can be harmful, potentially affecting internal organs.[2][3][7] Nitrophenols as a class are known to interfere with cellular metabolism.

Therefore, the selection of Personal Protective Equipment (PPE) is not merely a procedural formality but a critical control measure engineered to mitigate these specific, well-documented risks. Every component of the PPE ensemble serves a distinct purpose, forming a multi-layered defense against chemical exposure.

The Essential PPE Ensemble: A Component-by-Component Analysis

A comprehensive PPE strategy is required to establish a safe handling environment.[9] All PPE must be inspected before use and selected based on the specific tasks to be performed.[6]

Body Part Required Protection Rationale and Key Standards
Eyes/Face Chemical splash goggles or safety glasses conforming to ANSI Z87.1 or EN166 standards. A full-face shield is required when there is a significant splash or explosion risk.[1][6][9]Protects against airborne dust particles and accidental splashes, which can cause severe eye irritation or damage.[1][3][4] A face shield provides an additional layer of protection for the entire face.
Skin/Body A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or suit is necessary. Long pants and closed-toe shoes are required at all times.[2][9]A lab coat provides a primary barrier against incidental contact. Chemical-resistant materials (e.g., neoprene, butyl rubber) are essential for splash protection as standard lab coats offer limited resistance.[9]
Hands Chemical-resistant gloves are mandatory. Double-gloving is strongly recommended as a best practice.[6][9]Prevents skin contact, a primary route of exposure that can lead to irritation and absorption.[1][2][7] Glove material must be chosen carefully for resistance to nitrophenolic compounds; materials like butyl rubber or Viton are often preferred over standard nitrile for prolonged contact.[9]
Respiratory All work must be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[1][9] If ventilation is inadequate or for high-exposure scenarios, a NIOSH-approved respirator is required.[1]Prevents inhalation of airborne particles, which can cause respiratory tract irritation.[1][8] Engineering controls like fume hoods are the primary defense, with respirators used when these controls are insufficient.

Procedural Integrity: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The sequence of putting on (donning) and taking off (doffing) equipment is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Outer Garments: Put on the lab coat or chemical-resistant suit. Fasten all closures.

    • Respiratory Protection: If required, perform a seal check and don the respirator.

    • Eye and Face Protection: Put on safety goggles and, if necessary, the face shield.

    • Gloves: Don the inner pair of gloves, ensuring they are tucked under the cuff of the lab coat. Don the outer pair of gloves, pulling them over the cuff of the lab coat.

  • Doffing (Taking Off): This process is designed to contain contaminants.

    • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinching the outside of one glove with the other gloved hand and peeling it off), disposing of them immediately in a designated hazardous waste container.

    • Outer Garments: Unfasten and remove the lab coat or suit by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Dispose of it in the appropriate receptacle.

    • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

    • Respiratory Protection: Remove the respirator.

    • Inner Gloves: Remove the final pair of gloves using a skin-to-skin technique (hooking a clean finger under the cuff of the remaining glove and peeling it off).

    • Hygiene: Immediately and thoroughly wash your hands with soap and water.[5][6]

Visualization: PPE Workflow

The following diagram illustrates the logical flow for safely donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Step 1: Lab Coat don2 Step 2: Respirator (if needed) don1->don2 don3 Step 3: Goggles / Face Shield don2->don3 don4 Step 4: Gloves (Inner then Outer) don3->don4 doff1 Step 1: Outer Gloves don4->doff1 Work Complete doff2 Step 2: Lab Coat doff1->doff2 doff3 Step 3: Goggles / Face Shield doff2->doff3 doff4 Step 4: Respirator (if needed) doff3->doff4 doff5 Step 5: Inner Gloves doff4->doff5 doff6 Step 6: Wash Hands doff5->doff6

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Spill Management and Waste Disposal Plan

Proper PPE is the first line of defense in an emergency. In the event of a spill, follow these procedures while wearing your full PPE ensemble.

  • Containment: Prevent the spill from spreading. For solid material, carefully sweep or vacuum up the material, avoiding dust generation.[1] Moisten the material slightly to prevent it from becoming airborne if appropriate.[7]

  • Decontamination: Clean the spill area thoroughly. The specific decontamination solution will depend on institutional protocols, but often involves a soap and water wash followed by a neutralizing agent if applicable.

  • Disposal: All contaminated materials, including used PPE, cleaning materials, and the spilled chemical, must be collected in a suitable, sealed container for hazardous waste disposal.[6][8] Do not let the product enter drains.[6] All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Contaminated work clothes should be laundered by a professional service informed of the hazards and should never be taken home.[2]

By adhering to these detailed protocols, researchers can handle 2-Chloro-4-methyl-6-nitrophenol with the confidence that comes from a deep, procedural understanding of safety. This commitment ensures that our pursuit of innovation protects our most valuable asset: our scientists.

References

  • Personal protective equipment for handling 2-Nitrophenol. Benchchem.
  • HAZARD SUMMARY: 4-Nitrophenol. New Jersey Department of Health.
  • p-Nitro Phenol MATERIAL SAFETY D
  • International Chemical Safety Cards (ICSC) 0066 - p-NITROPHENOL. ILO.
  • Material Safety Data Sheet - 2-Chloro-6-nitrophenol, 98% (GC). Cole-Parmer.
  • SAFETY DATA SHEET - 2-Amino-6-chloro-4-nitrophenol. Fisher Scientific.
  • MSDS of 2-aMino-6-chloro-4-nitro-phenol. ChemSrc.
  • SAFETY DATA SHEET - 2-Chloro-4-nitrophenol. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-nitrophenol. Fisher Scientific.
  • PubChem Compound Summary for CID 13358043, 2-Chloro-4-methyl-6-nitrophenol.
  • Safety Data Sheet - 2-Amino-4-chloro-6-nitrophenol. AK Scientific, Inc..

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-methyl-6-nitrophenol
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